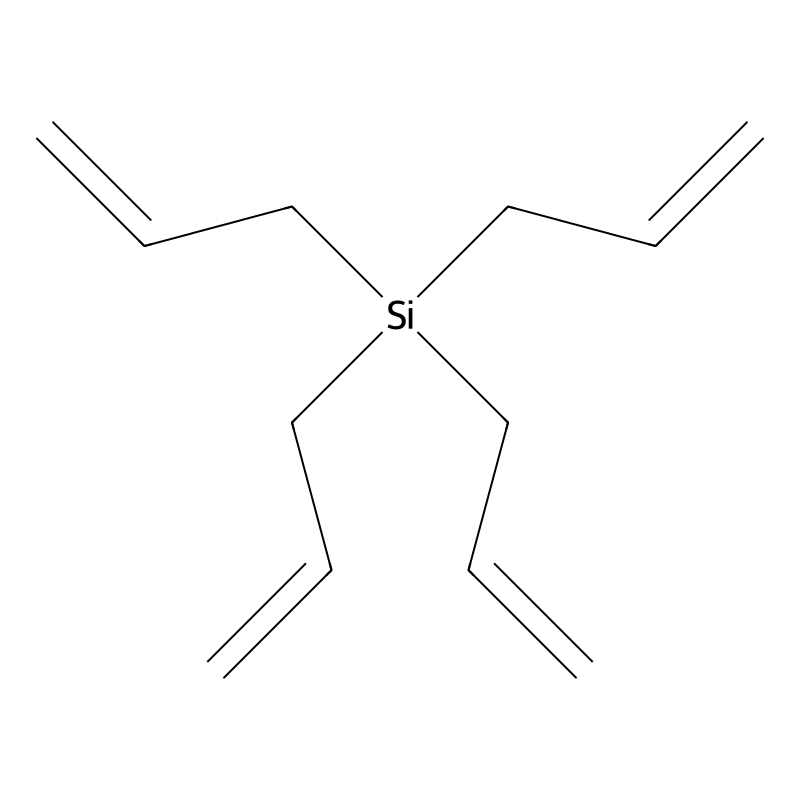

Tetraallylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

Tetraallylsilane is a valuable precursor for the synthesis of various organic compounds. Its four allyl groups (CH₂CH=CH₂) can be readily modified through various chemical reactions, allowing researchers to create complex organic molecules. For example, tetraallylsilane can be used to synthesize:

- Dendrimers: These are highly branched, star-shaped molecules with unique properties. Researchers are exploring dendrimers for various applications, including drug delivery and catalysis .

- Polymers: Tetraallylsilane can be used as a starting material for the synthesis of various polymers, including silicon-containing polymers with unique properties .

Studying Chemical Reactions

Tetraallylsilane is also used as a model compound in studying various chemical reactions. Its well-defined structure and reactivity make it a valuable tool for researchers to understand reaction mechanisms and develop new synthetic methods. For example, tetraallylsilane has been used to study:

- Hydrosilylation: This is a chemical reaction where a silicon-hydrogen bond (Si-H) reacts with an unsaturated carbon-carbon bond (C=C) to form a new silicon-carbon bond (Si-C) .

- Polymerization: Researchers use tetraallylsilane to study the mechanisms of polymerization reactions, which are crucial for the development of new materials .

Tetraallylsilane is an organosilicon compound with the molecular formula . It features a silicon atom bonded to four allyl groups, which are vinyl groups connected to a carbon chain. This compound is characterized by its unique structural properties and reactivity, making it an interesting subject in both organic and inorganic chemistry. Tetraallylsilane has garnered attention for its potential applications in various fields, including materials science and organic synthesis.

Tetraallylsilane can be synthesized through several methods:

- Direct Synthesis: This involves the reaction of silicon tetrachloride with allylmagnesium bromide in an inert atmosphere.

- Rearrangement Reactions: As previously mentioned, tetraallylsilane can be rearranged using iodine to yield various products that can be further modified.

- Allylation Reactions: The compound can also be synthesized through allylation of silicon compounds with allyl halides in the presence of suitable catalysts.

These methods allow for the generation of tetraallylsilane in varying purities and yields depending on the conditions employed.

Tetraallylsilane finds applications in several areas:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organosilicon compounds.

- Materials Science: Due to its unique structure, it is explored for use in polymer chemistry and as a precursor for silicone-based materials.

- Chemical Research: Its reactivity makes it a useful compound for studying silicon chemistry and developing new synthetic methodologies.

Studies on the interactions of tetraallylsilane with other reagents have shown that it can form various derivatives through rearrangement and substitution reactions. For instance, treatment with iodine allows for the incorporation of different alcohols into the silicon framework, leading to diverse etherification products . These interactions highlight its potential as a versatile reagent in synthetic organic chemistry.

Tetraallylsilane shares similarities with other organosilicon compounds but exhibits unique properties due to its specific structure. Below are some comparable compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Diallylchlorosilane | Diallyl derivative | Reactive towards nucleophiles |

| Trimethylsilane | Trimethyl derivative | More stable, less reactive than tetraallylsilane |

| Tetraethoxysilane | Ethoxy derivative | Used as a precursor in sol-gel processes |

Tetraallylsilane's unique arrangement of four allyl groups distinguishes it from these compounds, particularly regarding its reactivity and potential applications in organic synthesis.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant